METHANONE](/img/structure/B246879.png)
[4-(2,4-DIMETHOXYBENZYL)PIPERAZINO](2-METHOXYPHENYL)METHANONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(2,4-DIMETHOXYBENZYL)PIPERAZINO](2-METHOXYPHENYL)METHANONE is a complex organic compound that features a piperazine ring substituted with a 2,4-dimethoxybenzyl group and a methoxyphenyl methanone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2,4-DIMETHOXYBENZYL)PIPERAZINO](2-METHOXYPHENYL)METHANONE typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions to introduce the benzyl and methanone groups. Common synthetic routes include:
Formation of Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 2,4-Dimethoxybenzyl Group: The piperazine ring is then reacted with 2,4-dimethoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to introduce the benzyl group.
Introduction of Methoxyphenyl Methanone Group: The final step involves the reaction of the substituted piperazine with 2-methoxybenzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve the use of Lewis acids like aluminum chloride or ferric chloride.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
Chemistry
In chemistry, [4-(2,4-DIMETHOXYBENZYL)PIPERAZINO](2-METHOXYPHENYL)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
作用機序
The mechanism of action of [4-(2,4-DIMETHOXYBENZYL)PIPERAZINO](2-METHOXYPHENYL)METHANONE involves its interaction with specific molecular targets. The piperazine ring and aromatic groups allow it to bind to proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- [4-(2-Methoxybenzyl)piperazin-1-yl]-(2-methoxyphenyl)methanone
- [4-(2,4-Dimethoxybenzyl)piperazin-1-yl]-(2-chlorophenyl)methanone
- [4-(2,4-Dimethoxybenzyl)piperazin-1-yl]-(2-nitrophenyl)methanone
Uniqueness
What sets [4-(2,4-DIMETHOXYBENZYL)PIPERAZINO](2-METHOXYPHENYL)METHANONE apart from similar compounds is the presence of both the 2,4-dimethoxybenzyl and 2-methoxyphenyl groups
特性
分子式 |
C21H26N2O4 |
|---|---|
分子量 |
370.4 g/mol |
IUPAC名 |
[4-[(2,4-dimethoxyphenyl)methyl]piperazin-1-yl]-(2-methoxyphenyl)methanone |
InChI |
InChI=1S/C21H26N2O4/c1-25-17-9-8-16(20(14-17)27-3)15-22-10-12-23(13-11-22)21(24)18-6-4-5-7-19(18)26-2/h4-9,14H,10-13,15H2,1-3H3 |
InChIキー |
YBDHSGPMRYZIBV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3OC)OC |
正規SMILES |
COC1=CC(=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol](/img/structure/B246818.png)
![N-({1-[3-(2-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide](/img/structure/B246819.png)
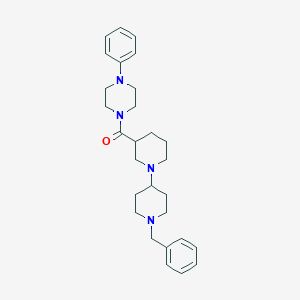
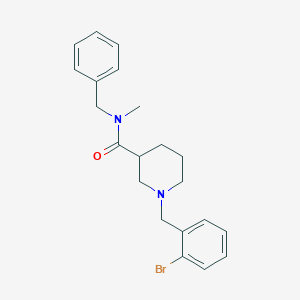
![(4-Phenylpiperazin-1-yl)[1-(3,4,5-trimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B246833.png)
![N~3~-BENZYL-N~3~-METHYL-1-[2-(TRIFLUOROMETHYL)BENZYL]-3-PIPERIDINECARBOXAMIDE](/img/structure/B246835.png)
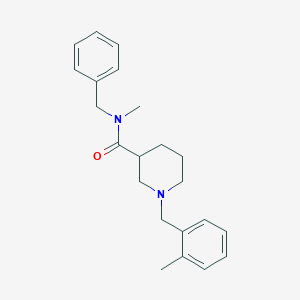
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3,4-dimethoxybenzoyl)piperazine](/img/structure/B246838.png)
![Biphenyl-4-yl[4-(furan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B246839.png)
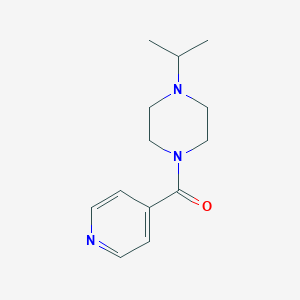
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B246841.png)

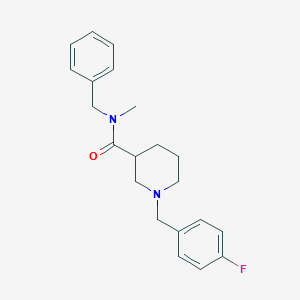
![N-benzyl-1-[(4-ethoxyphenyl)methyl]-N-methylpiperidine-3-carboxamide](/img/structure/B246847.png)
